methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
CAS No.: 16108-10-4
Cat. No.: VC21047667
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16108-10-4 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3 |
| Standard InChI Key | WZHYQHKXXRMALW-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
| Canonical SMILES | CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Introduction
Chemical Structure and Properties
Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate consists of a tetrahydro-β-carboline scaffold with specific substituents. This compound has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . The structure features a pyridoindole core with a methyl group at position 1 and a methyl ester group at position 3.
Structural Identification
The compound is uniquely identified by several chemical identifiers as presented in Table 1:
| Identifier | Value |
|---|---|
| CAS Number | 16108-10-4 |
| IUPAC Name | methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| InChI | InChI=1S/C14H16N2O2/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13/h3-6,8,12,15-16H,7H2,1-2H3 |
| InChIKey | WZHYQHKXXRMALW-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2 |
Table 1: Chemical Identifiers of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Physical and Chemical Properties
The compound possesses several notable physicochemical properties that influence its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| Molecular Weight | 244.29 g/mol |
| Molecular Formula | C14H16N2O2 |
| Physical State | Solid |
| LogP | 1.9162 (predicted) |
| Topological Polar Surface Area (TPSA) | 54.12 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 1 |
Table 2: Physicochemical Properties of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
The compound's moderate lipophilicity (LogP) suggests a reasonable balance between water solubility and membrane permeability, which is important for potential drug development considerations. The limited number of rotatable bonds indicates relative conformational rigidity, which can be beneficial for receptor binding specificity.
Synthesis and Preparation Methods
The synthesis of methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step reactions starting from simpler indole or pyridine derivatives. Several synthetic routes have been reported in the literature.
Stereoselective Synthesis
The compound contains two stereogenic centers at positions 1 and 3, allowing for different stereoisomers. Stereoselective synthesis methods have been developed to obtain specific stereoisomers such as the (1R,3S) isomer . The stereochemistry can significantly influence the biological activity and pharmacological properties of the compound.
Stereochemistry and Isomers
Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate contains two stereogenic centers, resulting in four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).
Specific Stereoisomers
Among the stereoisomers, the (1R,3S) form has been specifically identified and characterized:
| Stereoisomer | CAS Number | InChIKey |
|---|---|---|
| Racemic mixture | 16108-10-4 | WZHYQHKXXRMALW-UHFFFAOYSA-N |
| (1R,3S) isomer | 147976-41-8 | WZHYQHKXXRMALW-PELKAZGASA-N |
Table 3: Identified Stereoisomers of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
The (1R,3S) isomer is characterized by the methyl group at position 1 in the R configuration and the carboxylate group at position 3 in the S configuration. This trans configuration may contribute to specific biological activities that differ from those of other stereoisomers .
Structural Configurations
The stereochemical configuration of the compound significantly influences its three-dimensional structure and, consequently, its interactions with biological targets. The trans isomer (1R,3S) typically exhibits different spatial arrangements of the methyl and ester groups compared to the cis isomers, which can lead to different biological activities and receptor binding properties.
Applications in Research and Medicine
Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has potential applications in various research and medicinal fields.
Research Applications
The compound serves as:
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An important intermediate in organic synthesis
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A scaffold for the development of biologically active compounds
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A model compound for studying structure-activity relationships in β-carboline derivatives
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A potential probe for investigating neurodegenerative mechanisms
Related Compounds and Structural Variations
Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate belongs to a larger family of structurally related compounds with various modifications to the core structure.
Structural Analogs
Several structural analogs have been identified and studied:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 42021-11-4 | Lacks methyl group at position 1 |
| 1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | 5470-37-1 / 40678-46-4 | Carboxylic acid instead of methyl ester |
| Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | - | Carboxylate group at position 4 instead of 3 |
| Methyl 1-(2H-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | - | Benzodioxol group at position 1 instead of methyl |
Table 4: Structural Analogs of Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Structure-Function Comparison
The structural variations among these compounds lead to different physicochemical properties and potentially different biological activities:
-
The absence of the methyl group at position 1 (as in methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate) may affect the compound's interaction with target proteins and its stereochemical properties.
-
The carboxylic acid form (1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) exhibits increased hydrophilicity compared to the methyl ester, potentially affecting its pharmacokinetic properties.
-
The position of the carboxylate group (position 3 versus position 4) can significantly influence the compound's binding affinity for specific receptors or enzymes.
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More complex substituents at position 1, such as the benzodioxol group, can introduce additional interactions with biological targets and potentially enhance specific activities.
Understanding these structure-function relationships is crucial for the rational design of compounds with improved biological activities or targeted pharmacological properties.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|---|---|---|---|
| GHS07 | Warning | H302-H315-H319-H335 | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338 |
Table 5: Safety Information for Methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation.
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